2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
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Overview
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiolating agents.
Incorporation of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached via a coupling reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorophenyl position.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine can be compared with other quinazoline derivatives:
Erlotinib: A quinazoline derivative used as an anticancer drug targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer quinazoline derivative targeting EGFR.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c1-30-22-12-11-17(15-23(22)31-2)13-14-27-24-19-8-4-6-10-21(19)28-25(29-24)32-16-18-7-3-5-9-20(18)26/h3-12,15H,13-14,16H2,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAPBHTZQHWCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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